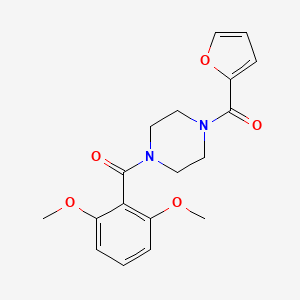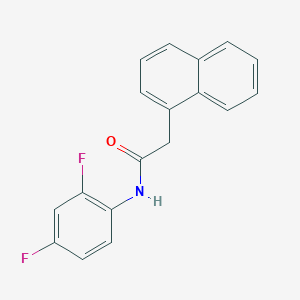![molecular formula C21H11ClO3 B5601913 10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5601913.png)
10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, involves green, three-component reactions that are catalyst-free and solvent-free, highlighting an environmentally friendly and high-yield approach. This method uses microwave irradiation and avoids the need for column chromatography purification, presenting a milder yet more advanced synthesis method compared to previous ones (Kumar et al., 2015).
Molecular Structure Analysis
For compounds closely related to “10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one,” X-ray single-crystal diffraction analysis reveals detailed molecular structures. For example, a compound synthesized in the study was characterized by a boat conformation of a six-membered ring, highlighting the precision of structural elucidation techniques (Xiang, 2004).
Chemical Reactions and Properties
The reactivity of related compounds has been explored through various chemical reactions, such as the Vilsmeier–Haack reaction, to introduce novel functional groups and create derivatives with potential for further study and application. These reactions extend the utility of the base compound by exploring its chemical versatility (Ali et al., 2020).
Physical Properties Analysis
The physical properties, including crystalline structure and hydrogen bonding patterns, have been detailed through X-ray crystallography, offering insights into the compound’s stability and interactions. Such analyses contribute to a deeper understanding of how these compounds might behave under different conditions (Manolov et al., 2012).
Chemical Properties Analysis
Studies focusing on the chemical properties of related compounds involve theoretical and experimental analyses, such as density functional theory (DFT) calculations, to predict reactivity, stability, and other chemical properties. These studies provide a foundation for understanding the compound's behavior in various chemical contexts (Halim & Ibrahim, 2022).
Aplicaciones Científicas De Investigación
Synthesis Methods
Green Synthesis Approaches : Research by Kumar et al. (2015) highlighted a green, catalyst-free, and solvent-free method for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, which may include compounds similar to 10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one. This method offers environmental benefits due to its high atom efficiency and elimination of purification steps (Kumar et al., 2015).
Synthesis of Analogous Compounds : Garazd et al. (2001) described the synthesis of similar compounds, 1,2,3,4-Tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-ones, which could provide insights into the synthesis and applications of the compound (Garazd et al., 2001).
Chemical Reactivity and Derivative Synthesis
Nucleophilic Reactivity : Ali et al. (2020) explored the nucleophilic reactivity of a novel compound structurally related to this compound. The study could provide insights into the potential reactions and derivatives of this compound (Ali et al., 2020).
Derivative Formation for Medicinal Applications : Ibrahim et al. (2022) utilized a related compound, 3-Chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, to construct various heterocyclic systems. These derivatives were evaluated for their antimicrobial and anticancer activities, suggesting potential medicinal applications (Ibrahim et al., 2022).
Potential Applications in Materials Science
- Optical and Photoelectrical Characterization : Ibrahim et al. (2017) conducted a study on a compound closely related to this compound, focusing on its optical and photoelectrical properties. This research could indicate potential applications in optoelectronics or materials science (Ibrahim et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
10-(4-chlorophenyl)-[1]benzofuro[6,5-c]isochromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClO3/c22-13-7-5-12(6-8-13)18-11-24-19-10-20-16(9-17(18)19)14-3-1-2-4-15(14)21(23)25-20/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVCFCYCMAVXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B5601836.png)
![5-{(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-ethyl-1,2,4-oxadiazole](/img/structure/B5601847.png)
![N-{4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5601863.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5601869.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-3-chloro-4-methylbenzenesulfonamide](/img/structure/B5601878.png)
![3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5601886.png)
![4-chloro-N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5601902.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5601907.png)
![2-benzyl-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5601927.png)
![2-[(4-biphenylylmethyl)thio]-1,3-benzoxazole](/img/structure/B5601928.png)
![1-[(3-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5601931.png)

